molecular formula C21H20N4O4S2 B2880505 2-(2-(2-((2-((3-Methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide CAS No. 941938-01-8

2-(2-(2-((2-((3-Methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide

Cat. No. B2880505
CAS RN: 941938-01-8
M. Wt: 456.54
InChI Key: OLZPOXJJLAKRCD-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-aminothiazole, which is a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Literature survey documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .


Synthesis Analysis

The synthesis of 2-aminothiazole and its derivatives can be achieved through several methods such as Hantzsch, Cook Heilborn, and Tchernic . The most frequently used method is Hantzsch’s synthesis, which involves the reaction of α-halo carbonyl compounds with thioureas or thioamides in the presence of bromine/iodine, silica chloride .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed based on IR, 1H, 13C NMR and mass spectral data . The compound contains a methoxy group at the sixth position in the benzothiazole ring .


Physical And Chemical Properties Analysis

The compound is a pale yellow solid with a melting point of 128–129 °C . Further physical and chemical properties are not mentioned in the available resources.

Mechanism of Action

The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research considering its broad pharmacological spectrum . It has been documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Future Directions

The 2-aminothiazole scaffold has shown promise in the field of medicinal chemistry and drug discovery research . Future research could focus on the development of novel 2-aminothiazole derivatives with improved pharmacological properties and reduced side effects .

properties

IUPAC Name

2-[[2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S2/c1-29-15-6-4-5-13(9-15)23-19(27)12-31-21-24-14(11-30-21)10-18(26)25-17-8-3-2-7-16(17)20(22)28/h2-9,11H,10,12H2,1H3,(H2,22,28)(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZPOXJJLAKRCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2-((2-((3-Methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide

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